molecular formula C20H14O4 B121213 [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid CAS No. 13653-84-4

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid

Cat. No.: B121213
CAS No.: 13653-84-4
M. Wt: 318.3 g/mol
InChI Key: FZTIWOBQQYPTCJ-UHFFFAOYSA-N
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Description

[1,1'4',1''-Terphenyl]-4,4''-dicarboxylic Acid: is an organic compound with the molecular formula C20H14O4 . It is a derivative of benzoic acid, characterized by the presence of three phenyl rings and a carboxylic acid group. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme in humans .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

It’s structurally similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, has been reported to inhibit dihydroorotate dehydrogenase (quinone), a key enzyme in the de novo pyrimidine biosynthesis pathway . This could potentially affect the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Pharmacokinetics

For instance, the carboxylic acid groups could potentially enhance the compound’s solubility in water, which could impact its absorption and distribution .

Result of Action

Based on its potential target, the compound could potentially influence cellular processes such as dna and rna synthesis by affecting the availability of pyrimidine nucleotides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,1’:4’,1’‘-Terphenyl]-4,4’'-dicarboxylic Acid. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could also be influenced by the physiological environment within the body, including factors like the local concentration of the compound, the presence of other interacting molecules, and the metabolic state of the cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid and phenylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 4-bromobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) at elevated temperatures.

    Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives and other substituted phenyl compounds.

Scientific Research Applications

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylphosphino)benzoic Acid: Similar structure with a phosphine group instead of a carboxylic acid group.

    4-Carboxyphenylboronic Acid: Contains a boronic acid group instead of an additional phenyl ring.

    1,3,5-Tris(4-carboxyphenyl)benzene: Contains three carboxyphenyl groups attached to a central benzene ring.

Uniqueness

[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic Acid is unique due to its specific arrangement of phenyl rings and carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[4-(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTIWOBQQYPTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391880
Record name 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13653-84-4
Record name 4-[4-(4-carboxyphenyl)phenyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Terphenyl-4,4''-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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